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Compound of Interest

Compound Name: 3-Bromophenol

Cat. No.: B021344 Get Quote

The substitution of a single bromine atom onto a phenol ring results in three distinct isomers: 2-

bromophenol (ortho), 3-bromophenol (meta), and 4-bromophenol (para). While sharing the

same molecular formula (C₆H₅BrO), the position of the bromine atom profoundly influences

their physicochemical properties and reactivity. This guide provides an objective comparison of

these isomers, supported by experimental data and detailed methodologies, to aid researchers,

scientists, and drug development professionals in their work.

Comparative Analysis of Physicochemical
Properties
The distinct arrangement of the hydroxyl and bromo substituents in each isomer leads to

significant differences in their acidity, melting and boiling points, and solubility. These

differences are primarily governed by electronic effects (inductive and resonance), steric

hindrance, and intermolecular forces such as hydrogen bonding.
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Property
2-Bromophenol
(ortho)

3-Bromophenol
(meta)

4-Bromophenol
(para)

pKa 8.42[1][2] 9.11[1][2] 9.34[1][2]

Melting Point (°C) 3–7[1] 28–32[1] 61–64[1][3]

Boiling Point (°C) 195–196[1] 236[1] 235–236[1][3]

Physical State Liquid[1] Solid[1] Crystalline Solid[1][3]

Water Solubility Sparingly soluble Insoluble[4] Slightly soluble[5]

Solubility in Organic

Solvents

Miscible with

chloroform, ether[6]

Soluble in alcohol,

ether[4][6]

Soluble in ethanol,

ether, chloroform[5]

Understanding the Isomeric Effects
Acidity (pKa)
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed

upon deprotonation. A lower pKa value signifies a stronger acid. The bromine atom influences

the stability of the phenoxide ion through two opposing electronic effects:

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the

benzene ring, which helps to stabilize the negative charge on the phenoxide oxygen. This

effect strengthens the acid. The inductive effect is distance-dependent, being strongest at

the ortho position and weakest at the para position.

Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be

delocalized into the benzene ring, donating electron density. This effect destabilizes the

phenoxide ion by increasing the negative charge density on the oxygen, thus weakening the

acid. The resonance effect is most pronounced at the ortho and para positions.

Analysis of Isomers:

2-Bromophenol (ortho): This isomer is the most acidic. The strong, electron-withdrawing

inductive effect at the ortho position is the dominant factor in stabilizing the phenoxide ion.[7]
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Additionally, intramolecular hydrogen bonding between the hydroxyl group and the adjacent

bromine atom can weaken the O-H bond, facilitating proton release.

3-Bromophenol (meta): At the meta position, the electron-donating resonance effect does

not operate. Therefore, only the electron-withdrawing inductive effect is at play, which

stabilizes the phenoxide ion and makes 3-bromophenol more acidic than phenol itself.[7]

4-Bromophenol (para): In this isomer, both the inductive and resonance effects are active.

The electron-withdrawing inductive effect is weaker than in the ortho position, while the

electron-donating resonance effect is strong, partially counteracting the inductive effect.[7]

This results in 4-bromophenol being the least acidic of the three isomers.[1][2][8]

Melting and Boiling Points
Melting Point: 4-bromophenol has a significantly higher melting point due to its symmetrical

structure. This symmetry allows the molecules to pack more efficiently and tightly into a

crystal lattice, resulting in stronger intermolecular forces that require more energy to

overcome.[9] The ortho and meta isomers are less symmetrical, leading to less effective

packing and lower melting points.

Boiling Point: The boiling points of the meta and para isomers are considerably higher than

that of the ortho isomer. This is because 2-bromophenol can form intramolecular hydrogen

bonds, which reduces its ability to form intermolecular hydrogen bonds with neighboring

molecules.[9] Consequently, less energy is required to overcome the intermolecular forces in

the liquid state. The meta and para isomers, lacking this intramolecular interaction, engage in

stronger intermolecular hydrogen bonding, leading to higher boiling points.[9]

Solubility
The solubility of bromophenols in water is generally low but is influenced by their ability to form

hydrogen bonds with water molecules.[5][10] 4-bromophenol is slightly more soluble in water

than the other isomers because its hydroxyl group is readily available to form intermolecular

hydrogen bonds with water.[5] In contrast, the intramolecular hydrogen bonding in 2-

bromophenol reduces its interaction with water molecules, decreasing its solubility. The

solubility of all three isomers is enhanced in alkaline solutions due to the formation of the more

polar phenolate ion.[10] They are readily soluble in various organic solvents.[4][5][6]
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Experimental Protocols
Below are standardized methodologies for determining the key chemical properties discussed.

Determination of pKa (Spectrophotometric Method)
This method relies on the difference in the UV-Vis absorption spectra of the protonated

(phenol) and deprotonated (phenoxide) forms of the compound.

Protocol:

Prepare a series of buffer solutions with known pH values spanning the expected pKa range

(e.g., pH 7 to 11).

Prepare a stock solution of the monobromophenol isomer in a suitable solvent (e.g., ethanol

or methanol).

Add a small, constant volume of the stock solution to a constant volume of each buffer

solution.

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range

(e.g., 200-400 nm).[11]

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

Measure the absorbance of each solution at a wavelength where the difference between the

acidic and basic forms is significant.

Calculate the pKa using the Henderson-Hasselbalch equation adapted for

spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance of the

mixture, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully

basic form.

Determination of Melting Point (Capillary Method)
This is a standard technique for determining the melting point of a solid crystalline compound.

Protocol:
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Ensure the sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-

2 mm.[12]

Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele

tube with a heating oil bath).[13]

Heat the sample rapidly at first to determine an approximate melting point.

Allow the apparatus to cool.

Perform a second, more accurate determination with a fresh sample, heating slowly (1-2 °C

per minute) as the temperature approaches the approximate melting point.[14]

Record the temperature range from the point at which the first drop of liquid appears to when

the entire sample has melted into a clear liquid.[15] A pure compound will have a sharp

melting range of 0.5-1 °C.[15]

Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of small quantities of liquid.

Protocol:

Add a few drops of the liquid sample (e.g., 2-bromophenol) into a small test tube.

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in

the liquid.

Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a

Thiele tube filled with glycerol or mineral oil).[13]

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the capillary

tube.

Continue heating until a rapid and continuous stream of bubbles is observed.
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Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the stream of bubbles stops and the liquid just

begins to enter the capillary tube.

Determination of Solubility (Shake-Flask Method)
This is a classical method for determining the solubility of a substance in a particular solvent.

[16]

Protocol:

Add an excess amount of the monobromophenol isomer to a known volume of the solvent

(e.g., deionized water) in a flask with a stopper.

Seal the flask and place it in a constant temperature bath (e.g., 25 °C) on a shaker or stirrer.

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is

reached.[17]

Allow the mixture to stand in the temperature bath for the undissolved solid to settle.

Carefully withdraw a sample of the supernatant (the saturated solution), ensuring no solid

particles are included. Filtration may be necessary.[17]

Determine the concentration of the solute in the sample using a suitable analytical technique,

such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

[17]

Express the solubility in units such as g/L or mol/L.

Visualization of Isomeric Effects on Acidity
The following diagram illustrates the key factors influencing the acidity of monobromophenol

isomers.
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Phenol Dissociation

Electronic Effects of Bromine

Effect by Position
Bromophenol

(Ar-OH) Bromophenoxide Ion
(Ar-O⁻)

 Deprotonation
H⁺
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(Electron Withdrawing)

STABILIZES ANION
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Ortho Position
Strong -I
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No +R
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Para Position
Weak -I

Strong +R
Net: Least Acidic (pKa 9.34)

Resonance Effect (+R)
(Electron Donating)

DESTABILIZES ANION

Click to download full resolution via product page

Caption: Factors influencing the acidity of monobromophenol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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